2-(p-Octylphenoxy)ethanol

Descripción general

Descripción

Nonidet P-40 is a poly(ether) macromolecule that is polyethylene glycol in which one of the terminal hydroxy groups has been converted to the corresponding p-octylphenyl ether. A nonionic, non-denaturing detergent, it is used for solubilising membrane proteins during isolation of membrane-protein complexes. n ~ 8. It has a role as a detergent. It is an aromatic ether, a poly(ethylene glycol) derivative and a hydroxypolyether. It derives from a 4-octylphenol.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-octylphenoxy)ethanol is Troponin C, skeletal muscle . Troponin C is a protein that plays a crucial role in muscle contraction. It binds to calcium ions to initiate the process of muscle contraction .

Mode of Action

It is known to interact with its target, troponin c, and potentially alter its function

Actividad Biológica

2-(p-Octylphenoxy)ethanol, a compound belonging to the class of alkylphenol ethoxylates, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

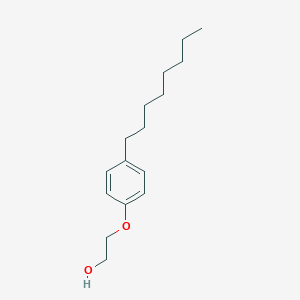

This compound is characterized by its octyl group attached to a phenolic structure via an ether linkage. Its chemical formula is , and it has a molecular weight of 224.36 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its role as a surfactant and potential endocrine disruptor. It can interact with cellular membranes, affecting permeability and signaling pathways.

- Endocrine Disruption : Research indicates that alkylphenols can mimic estrogen, leading to hormonal imbalances. This compound may bind to estrogen receptors, influencing gene expression related to reproductive health.

- Cytotoxicity : Studies have shown that at high concentrations, this compound exhibits cytotoxic effects on various cell lines, potentially through the induction of oxidative stress and apoptosis.

Toxicological Studies

Toxicological assessments have revealed varying effects depending on concentration and exposure duration:

- Low Concentrations : At sub-lethal doses, the compound may promote cell proliferation in certain contexts, suggesting potential applications in tissue engineering.

- High Concentrations : Conversely, elevated levels have been linked to significant cytotoxicity in liver and kidney cells, raising concerns about environmental exposure.

Case Study 1: Endocrine Disruption

A study published in Environmental Health Perspectives examined the effects of various alkylphenols, including this compound, on human cell lines. The results indicated that exposure led to increased expression of estrogen-responsive genes, suggesting a potential role as an endocrine disruptor .

Case Study 2: Cytotoxic Effects

Research conducted by Lassen et al. (2013) highlighted the cytotoxic effects of alkylphenol ethoxylates on aquatic organisms. The study found that this compound caused significant mortality in fish embryos at concentrations above 10 mg/L, emphasizing the compound's environmental impact .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 224.36 g/mol |

| Endocrine Disruption | Yes |

| Cytotoxicity | Dose-dependent |

| Environmental Impact | Significant |

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(p-Octylphenoxy)ethanol is widely utilized in various scientific fields, including chemistry, biology, and medicine. Below are some notable applications:

Surfactant in Biological Research

- Cell Lysis : It is frequently used in molecular biology to lyse cells and solubilize proteins during the extraction of cellular components. This property is crucial for the study of membrane proteins and other biomolecules.

- Emulsification : The compound acts as an emulsifier in biochemical assays, facilitating the mixing of immiscible liquids and enhancing the solubility of hydrophobic compounds.

Immunoassays

This compound is employed in immunoassays as a blocking agent to reduce non-specific binding, thereby increasing the accuracy of results in assays such as ELISA (Enzyme-Linked Immunosorbent Assay) .

Drug Delivery Systems

Research indicates potential applications in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs and improve their bioavailability . Its surfactant properties allow for better dispersion of active pharmaceutical ingredients.

Industrial Applications

The compound is also significant in various industrial sectors:

Cleaning Agents

This compound is used in formulating cleaning products due to its excellent surfactant properties, which help in breaking down grease and dirt .

Emulsifiers

In the cosmetic industry, it serves as an emulsifier in creams and lotions, ensuring a stable mixture of oil and water phases .

Environmental Considerations

While the compound has numerous beneficial applications, it also poses environmental concerns. Studies have shown that this compound can exhibit toxicity to aquatic organisms and has been linked to endocrine disruption due to its structural similarity to estrogenic compounds . This raises questions about its long-term effects on ecosystems.

Análisis De Reacciones Químicas

Synthetic Pathways

The primary synthesis involves ethoxylation of p-octylphenol with ethylene oxide under basic conditions . This reaction produces this compound through nucleophilic substitution:

Key parameters include temperature control (120–150°C) and catalyst selection (e.g., potassium hydroxide) .

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 130–140°C | 85–90% |

| Catalyst | KOH | – |

| Reaction Time | 4–6 hours | – |

Dehydration

Under acidic conditions (e.g., concentrated ), this compound undergoes dehydration to form alkene derivatives . This reaction follows an E1 or E2 mechanism, producing water as a byproduct.

Etherification

The terminal hydroxyl group reacts with alkyl halides or other alcohols to form ethers. For example:

This reaction is catalyzed by bases like sodium hydride.

Esterification

Reaction with carboxylic acids or acyl chlorides yields esters:

Environmental Degradation

This compound breaks down into persistent metabolites, including octylphenols (OPs), under environmental conditions . Key degradation pathways:

Biological Interactions

The compound interacts with cellular membranes, altering fluidity and permeability. Studies suggest it disrupts lipid bilayers via hydrophobic interactions, leading to cytotoxicity in aquatic organisms .

Comparative Reactivity

This compound shares reactivity trends with structurally similar surfactants:

| Compound | Key Reaction | Distinct Feature |

|---|---|---|

| Triton X-100 | Etherification | Polyethylene oxide chain enhances solubility |

| Nonylphenol Ethoxylate | Environmental degradation | Higher persistence in ecosystems |

Propiedades

IUPAC Name |

2-(4-octylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-14-13-17/h9-12,17H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNQPLPANNDEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865310 | |

| Record name | 2-(4-Octylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51437-89-9, 26636-32-8 | |

| Record name | 4-Octylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51437-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxylated 4-octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26636-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Octylphenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Octylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-octylphenoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.